molecular formula C23H18ClN3O5S B2536662 ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-28-2

ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2536662
CAS No.: 851950-28-2
M. Wt: 483.92
InChI Key: HWCUZJHISUWXDG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, substituted with various functional groups such as a chlorophenyl, methoxybenzamido, and ethyl carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl and methoxybenzamido groups. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

    Formation of Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of Substituents: The chlorophenyl and methoxybenzamido groups are introduced through substitution reactions, which may require specific reagents and conditions to ensure selective substitution.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-10-16(31-2)11-5-13)18(17)22(29)27(26-19)15-8-6-14(24)7-9-15/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCUZJHISUWXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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